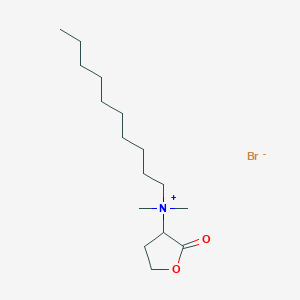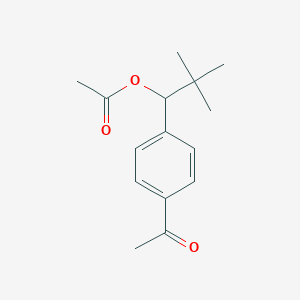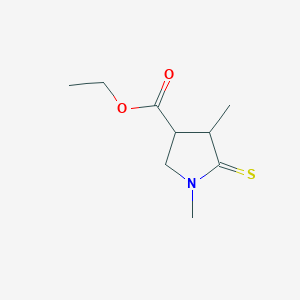
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione is an organochlorine compound known for its unique chemical structure and properties This compound is characterized by the presence of a pentachlorophenyl group attached to a pyrrole ring, which is further substituted with two keto groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of pentachlorophenyl derivatives with pyrrole under specific conditions. One common method involves the use of pentachlorophenyl isocyanate and pyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Halogen atoms in the pentachlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorophenylquinone derivatives.
Reduction: Formation of hydroxyl-substituted pyrrole derivatives.
Substitution: Formation of various substituted pentachlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the pentachlorophenyl group enhances its ability to interact with hydrophobic pockets in target molecules, while the pyrrole ring and keto groups contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Pentachlorophenyl isocyanate: A precursor in the synthesis of various pentachlorophenyl derivatives.
Pentachlorophenyl laurate: Used in industrial applications for its antimicrobial properties.
Uniqueness
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione stands out due to its unique combination of a pentachlorophenyl group and a pyrrole ring with keto substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61133-91-3 |
|---|---|
Fórmula molecular |
C10H2Cl5NO2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentachlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H2Cl5NO2/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(16)18/h1-2H |
Clave InChI |
RDKGIXFNTVBQGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)





![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

